Forsythoside I

Description

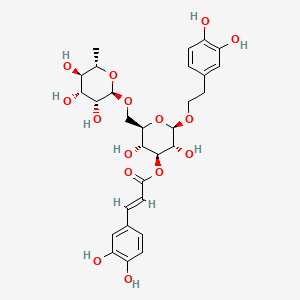

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-GCELSKRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forsythoside I: A Technical Guide to its Chemical Structure and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. This document provides a comprehensive technical overview of its chemical structure, supported by spectroscopic data. Detailed experimental protocols for its isolation and characterization are outlined. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, particularly its role in the inhibition of the TXNIP/NLRP3 inflammasome pathway, highlighting its potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a complex glycoside characterized by a central glucose moiety linked to a rhamnose unit and a phenylethanoid aglycone. A caffeoyl group is attached to the glucose sugar.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |

| Molecular Weight | 624.59 g/mol | [1] |

| CAS Number | 1177581-50-8 | [1] |

| Class | Caffeoyl Phenylethanoid Glycoside (CPG) | [2] |

| Botanical Source | Forsythia suspensa (Thunb.) Vahl | [1] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in methanol and DMSO |

Spectroscopic Data

The structure of this compound has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| Aglycone | ||

| 1 | 131.5 | |

| 2 | 117.1 | 6.67 (d, 2.0) |

| 3 | 146.1 | |

| 4 | 144.8 | |

| 5 | 116.3 | 6.78 (d, 8.0) |

| 6 | 121.2 | 6.56 (dd, 8.0, 2.0) |

| α | 72.1 | 3.95 (m), 3.69 (m) |

| β | 36.5 | 2.78 (t, 7.2) |

| Caffeoyl Group | ||

| 1' | 127.8 | |

| 2' | 115.3 | 6.93 (d, 2.0) |

| 3' | 146.7 | |

| 4' | 149.5 | |

| 5' | 116.5 | 7.03 (d, 8.2) |

| 6' | 123.0 | 6.76 (dd, 8.2, 2.0) |

| 7' (C=O) | 168.4 | |

| 8' | 115.1 | 6.25 (d, 15.9) |

| 9' | 148.0 | 7.55 (d, 15.9) |

| Glucose | ||

| 1'' | 104.5 | 4.35 (d, 7.8) |

| 2'' | 76.1 | 3.42 (m) |

| 3'' | 76.0 | 4.88 (t, 9.5) |

| 4'' | 81.8 | 3.60 (m) |

| 5'' | 75.1 | 3.48 (m) |

| 6'' | 69.9 | 3.80 (m), 3.55 (m) |

| Rhamnose | ||

| 1''' | 102.9 | 4.63 (d, 1.5) |

| 2''' | 72.3 | 3.75 (m) |

| 3''' | 72.1 | 3.65 (m) |

| 4''' | 73.9 | 3.33 (m) |

| 5''' | 70.8 | 3.58 (m) |

| 6''' (CH₃) | 18.0 | 1.10 (d, 6.2) |

Data adapted from Wang FN, et al. Molecules. 2009.

Experimental Protocols

Isolation of this compound from Forsythia suspensa

The following protocol outlines a general method for the isolation and purification of this compound.

Workflow for this compound Isolation

References

The Biosynthesis of Forsythoside I in Forsythia suspensa: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I, a caffeoyl phenylethanoid glycoside (CPG) isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory activities.[1] As a member of the phenylethanoid glycoside (PhG) family, its biosynthesis is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, drawing upon transcriptome analyses of Forsythia suspensa and comparative studies with the well-elucidated biosynthesis of related PhGs, such as verbascoside (acteoside). This document is intended to serve as a valuable resource for researchers investigating the biosynthesis of PhGs and professionals involved in the development of natural product-based pharmaceuticals.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the shikimate and phenylpropanoid pathways. While the complete pathway has not been fully elucidated in Forsythia suspensa, a putative pathway can be constructed based on identified intermediates and homologous pathways for other phenylethanoid glycosides. The pathway involves the synthesis of two key moieties, the hydroxytyrosol aglycone and the caffeoyl group, which are subsequently glycosylated and acylated.

A diagram of the proposed biosynthetic pathway is presented below:

Caption: Proposed biosynthetic pathway of this compound in Forsythia suspensa.

Key Enzyme Families in this compound Biosynthesis

Transcriptome analyses of Forsythia suspensa have identified several candidate genes belonging to key enzyme families that are likely involved in the biosynthesis of this compound and other phenylethanoid glycosides.

Phenylpropanoid Pathway Enzymes

The initial steps of the pathway involve the conversion of L-phenylalanine to caffeoyl-CoA. This is a well-established pathway in plants and involves the sequential action of:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

p-Coumaroyl ester 3'-hydroxylase (C3'H): Another cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

Enzymes for Hydroxytyrosol Moiety Biosynthesis

The hydroxytyrosol moiety is derived from L-tyrosine. The key enzymes in this part of the pathway include:

-

Tyrosine decarboxylase (TyDC): Decarboxylates L-tyrosine to produce tyramine.

-

Polyphenol oxidase (PPO): Likely involved in the hydroxylation of tyramine to dopamine. Further enzymatic steps lead to the formation of hydroxytyrosol.

UDP-Glycosyltransferases (UGTs)

UGTs are responsible for the glycosylation steps in the pathway, transferring sugar moieties from activated sugar donors (e.g., UDP-glucose, UDP-rhamnose) to acceptor molecules. In the context of this compound biosynthesis, UGTs are crucial for:

-

The initial glucosylation of hydroxytyrosol to form hydroxytyrosol-glucoside.

-

The final rhamnosylation step that converts a Forsythoside A-like intermediate to this compound. Transcriptome studies of Forsythia species have identified numerous UGT genes that are candidate enzymes for these reactions.

Acyltransferases (ATs)

Acyltransferases, particularly those from the BAHD family, are responsible for the acylation of the glycosylated intermediates with the caffeoyl moiety. These enzymes utilize caffeoyl-CoA as the acyl donor. Comparative transcriptome analyses of different Forsythia species have predicted the involvement of specific acyltransferases in the biosynthesis of forsythosides.

Cytochrome P450 Hydroxylases (CYPs)

In addition to their roles in the core phenylpropanoid pathway (C4H and C3'H), cytochrome P450 enzymes are likely involved in the hydroxylation steps leading to the formation of the catechol group on both the phenylethanol and caffeoyl moieties.

Quantitative Data

While extensive kinetic data for the specific enzymes in the this compound pathway are not yet available, several studies have quantified the content of forsythosides in Forsythia suspensa. This data provides a valuable baseline for understanding the biosynthetic capacity of the plant and for optimizing extraction and production processes.

| Compound | Plant Part | Concentration Range | Analytical Method |

| Forsythoside A | Fruits | 0.200% - 1.681% | HPLC |

| Forsythosides | Leaves | Generally higher than fruits | UPLC/Q-TOF MS |

Table 1: Quantitative analysis of forsythosides in Forsythia suspensa.[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Objective: To isolate the full-length coding sequences of putative biosynthetic genes from Forsythia suspensa.

Workflow:

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Methodology:

-

RNA Extraction: Total RNA is extracted from young, actively growing tissues of Forsythia suspensa (e.g., fruits or leaves) using a commercial plant RNA extraction kit or a CTAB-based method. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Putative gene sequences, identified from transcriptome data, are amplified by PCR using gene-specific primers. Degenerate primers designed from conserved regions of known PhG biosynthetic enzymes can also be used.

-

Cloning and Sequencing: The amplified PCR products are purified and cloned into a suitable expression vector. The cloned sequences are then verified by Sanger sequencing.

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the cloned candidate enzymes and determine their substrate specificity and catalytic activity.

Workflow:

Caption: Workflow for the heterologous expression and functional characterization of biosynthetic enzymes.

Methodology:

-

Heterologous Expression: The expression vector containing the gene of interest is transformed into a suitable host system (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae, or agroinfiltrated Nicotiana benthamiana leaves). Protein expression is induced under optimized conditions.

-

Protein Purification: The expressed protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography. Protein purity is assessed by SDS-PAGE.

-

Enzyme Assays: The purified enzyme is incubated with its putative substrate(s) in an appropriate buffer system. For example, a UGT assay would include the purified UGT, a UDP-sugar donor, and the acceptor molecule.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product by comparing its retention time and mass spectrum with an authentic standard.

Quantification of Forsythosides by HPLC

Objective: To determine the concentration of this compound and other related compounds in plant extracts or enzyme assay mixtures.

Methodology:

-

Sample Preparation: Plant material is dried, ground to a fine powder, and extracted with a suitable solvent (e.g., methanol or ethanol). The extract is filtered and diluted to an appropriate concentration. For enzyme assays, the reaction is typically quenched with a solvent like methanol and centrifuged to remove the protein.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

-

Detection: UV detector at a wavelength where forsythosides show maximum absorbance (e.g., 330 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

-

-

Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of this compound in Forsythia suspensa is a complex process that is beginning to be unraveled through modern 'omics' approaches and classical biochemical techniques. While a putative pathway has been proposed based on strong evidence from related systems, further research is required to definitively characterize each enzymatic step and the regulatory mechanisms that control the flux through this pathway. The experimental protocols outlined in this guide provide a framework for researchers to contribute to the complete elucidation of this compound biosynthesis. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of high-value medicinal compounds like this compound in microbial or plant-based systems.

References

Forsythoside I: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Natural Compound

Introduction

Forsythoside I is a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine.[1][2][3] As a member of the forsythiaside family of compounds, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its potent anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological activities and mechanisms of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound is a complex molecule with the chemical formula C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol .[2] It is structurally related to other forsythosides, such as Forsythoside A, and shares a core phenylethanoid glycoside structure. The purity of commercially available this compound is typically between 95% and 99%, as determined by High-Performance Liquid Chromatography (HPLC).[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1177581-50-8 | [2] |

| Molecular Formula | C₂₉H₃₆O₁₅ | [2] |

| Molecular Weight | 624.59 g/mol | [2] |

| Appearance | Amorphous powder | [4] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and water. | [5][6] |

| Purity | 95% - 99% | [2] |

| Botanical Source | Forsythia suspensa (Thunb.) Vahl | [1][2] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3][7] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While complete raw data is often found in specialized publications, the following provides an overview of the expected spectroscopic features.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound are complex due to the presence of numerous protons and carbons in its glycosidic and aromatic moieties. The structure of this compound has been elucidated using 1D and 2D NMR techniques.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is anticipated to exhibit absorption maxima characteristic of its phenolic and caffeoyl moieties.

Biological Activities and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties in preclinical studies. These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of the TXNIP/NLRP3 inflammasome pathway .[1] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to suppress the expression of thioredoxin-interacting protein (TXNIP).[1] This, in turn, prevents the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][8][9] By inhibiting this pathway, this compound effectively reduces the production of these key inflammatory mediators.

Antioxidant Activity and Nrf2/HO-1 Signaling

While direct studies on this compound are emerging, the broader class of forsythiasides is known to possess antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, forsythiasides can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes like HO-1. HO-1 is an enzyme with potent antioxidant and anti-inflammatory functions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Forsythia suspensa

This protocol describes a general method for the extraction and isolation of this compound from the dried fruits of Forsythia suspensa.

Methodology:

-

Extraction: The dried and powdered fruits of Forsythia suspensa are extracted with 70% ethanol at room temperature or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.[13][14]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound, being a polar glycoside, is typically enriched in the n-butanol fraction.

-

Chromatographic Purification: The this compound-rich fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. The mobile phase is a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water, to elute the compounds based on their affinity for the stationary phase.

-

Final Purification: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) or HPLC, are pooled and may be further purified by preparative HPLC to achieve a high degree of purity.[15]

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of this compound for 24 hours, and cell viability is assessed.

-

LPS Stimulation and this compound Treatment: RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[5][16][17]

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in this compound-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.[5][16]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatants are quantified using specific ELISA kits.[5][18]

-

Western Blot Analysis: To investigate the underlying mechanism, the protein expression levels of key signaling molecules in the TXNIP/NLRP3 inflammasome pathway (e.g., TXNIP, NLRP3, cleaved Caspase-1) and the Nrf2/HO-1 pathway (e.g., Nrf2, HO-1) are analyzed by Western blotting.[1]

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory cytokines and signaling molecules can be quantified using qRT-PCR to determine if the regulation occurs at the transcriptional level.[18]

Conclusion

This compound is a natural compound with significant therapeutic potential, primarily driven by its anti-inflammatory and antioxidant properties. Its ability to modulate the TXNIP/NLRP3 and potentially the Nrf2/HO-1 signaling pathways makes it an attractive candidate for further investigation in the context of various inflammatory and oxidative stress-related diseases. This technical guide provides a foundational resource for researchers to understand and explore the multifaceted nature of this compound, paving the way for future research and potential clinical applications. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its safety and efficacy in in vivo models.

References

- 1. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 1177581-50-8 | this compound [phytopurify.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Thioredoxin-interacting protein li ... | Article | H1 Connect [archive.connect.h1.co]

- 9. Activation of the TXNIP/NLRP3 inflammasome pathway contributes to inflammation in diabetic retinopathy: a novel inhibitory effect of minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]

- 13. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of the Chitosan-Assisted Extraction for Phillyrin and Forsythoside A from Forsythia suspensa Leaves Using Response Surface Methodology [mdpi.com]

- 15. files.plytix.com [files.plytix.com]

- 16. academicjournals.org [academicjournals.org]

- 17. mdpi.com [mdpi.com]

- 18. Phillygenin inhibited LPS-induced RAW 264.7 cell inflammation by NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside I: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside I, a phenylethanoid glycoside isolated from Forsythia suspensa, has demonstrated significant anti-inflammatory properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the compound's modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. This document summarizes quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development efforts.

Core Mechanism of Action: Multi-Target Inhibition of Inflammatory Pathways

This compound and its closely related analogs, Forsythoside A and B, exert their anti-inflammatory effects primarily by suppressing the activation of pro-inflammatory signaling pathways and reducing the production of inflammatory mediators. The principal mechanisms involve the inhibition of the NF-κB and MAPK pathways, and the downregulation of the NLRP3 inflammasome.[1][2][3] Furthermore, this compound exhibits antioxidant properties that contribute to its anti-inflammatory capacity.[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway at multiple levels. In inflammatory models, often induced by lipopolysaccharide (LPS), this compound can decrease the phosphorylation of key proteins in the NF-κB cascade.[5][6] This includes the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent release and nuclear translocation of the p65 subunit of NF-κB.[6] By keeping the p65 subunit sequestered in the cytoplasm, this compound effectively blocks the transcription of NF-κB target genes, such as those for TNF-α, IL-6, and IL-1β.[5][6] Some evidence suggests that Forsythoside A can directly bind to Toll-like receptor 4 (TLR4), an upstream receptor of the NF-κB pathway, thereby inhibiting the initial inflammatory signaling.[7]

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in the inflammatory response by regulating the synthesis of inflammatory mediators. This compound has been shown to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[5][6] By inhibiting the activation of these kinases, this compound can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[3]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[3] It can reduce the expression of key components of the inflammasome, including NLRP3, ASC, and Caspase-1, in a dose-dependent manner.[3] This inhibition leads to a significant decrease in the release of mature IL-1β, thereby dampening the inflammatory cascade.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Forsythosides

| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration/Dose | % Inhibition / IC50 | Reference |

| This compound | RAW264.7 | LPS | IL-6, TNF-α, IL-1β | 50-200 µg/mL | Dose-dependent reduction | [3] |

| This compound | RAW264.7 | LPS | TXNIP, NLRP3, ASC, Caspase-1 | 50-200 µg/mL | Dose-dependent reduction | [3] |

| Forsythoside A | RAW264.7 | LPS | NO Production | Not specified | Significant decrease | [2] |

| Forsythoside A | RAW264.7 | S. aureus | TNF-α, IL-1β, IL-6 mRNA | Not specified | Significant downregulation | |

| Forsythoside A | MPC-5 | High Glucose | TNF-α, IL-1β, IL-6 | Not specified | Significant reduction | [3] |

| Forsythoside A | MPC-5 | High Glucose | COX-2, iNOS | Not specified | Dramatic reversal of upregulation | [3] |

Table 2: In Vivo Anti-Inflammatory Effects of Forsythosides

| Compound | Animal Model | Inflammatory Condition | Dosage | Key Findings | Reference |

| This compound | Mouse | LPS-induced acute lung injury | 12.5-50 mg/kg (oral) | Reduced inflammatory cell infiltration, decreased lung injury score, lowered TNF-α, IL-6, IL-1β levels. | [3] |

| Forsythoside A | Chicken | LPS-induced inflammation in bursa of Fabricius | 30 and 60 mg/kg (oral) | Attenuated increases in body temperature and NO levels; reduced mRNA expression of IL-1β, IL-6, TNF-α, COX-2, and NF-κB. | [5] |

| Forsythoside A | Mouse | S. aureus pneumonia | Not specified | Improved survival rate, alleviated lung injury, inhibited neutrophil infiltration and inflammatory response. | [5] |

| Forsythoside B | Mouse | CFA-induced inflammatory pain | Not specified | Decreased pro-inflammatory cytokines IL-6 and TNF-α. | [8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol describes a common in vitro model to assess the anti-inflammatory properties of this compound.

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blot and RT-qPCR) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of, for example, 1 µg/mL. Cells are then incubated for a further period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1] Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance is then measured at approximately 540-550 nm.

-

Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, p38, JNK, and ERK. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

RT-qPCR: Total RNA is extracted from the cells and reverse-transcribed into cDNA. Quantitative real-time PCR is performed using specific primers for genes of interest (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) to measure their relative mRNA expression levels.

In Vivo Anti-Inflammatory Assay: LPS-Induced Acute Lung Injury in Mice

This protocol outlines a common in vivo model to evaluate the protective effects of this compound against acute inflammation.

-

Animal Model: BALB/c mice are often used. Acute lung injury is induced by intratracheal or intraperitoneal administration of LPS.

-

Treatment: this compound is administered to the mice, typically via oral gavage, at various doses (e.g., 12.5, 25, 50 mg/kg) for a number of days prior to and/or after LPS challenge.[3]

-

Sample Collection: At a specified time point after LPS administration, mice are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis of Inflammation in BALF: The total and differential cell counts in the BALF are determined. The protein concentration in the BALF, an indicator of vascular permeability, is measured. Cytokine levels (TNF-α, IL-6, IL-1β) in the BALF are quantified by ELISA.

-

Histopathological Analysis: Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, edema, and tissue damage. A lung injury score is often calculated based on these observations.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration in the lung tissue, is measured using a colorimetric assay.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that acts through the coordinated inhibition of multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to reduce the production of a wide range of pro-inflammatory mediators. The experimental protocols outlined provide a basis for the continued investigation of this compound and its analogs.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Further studies are also warranted to evaluate its pharmacokinetic and pharmacodynamic properties in more complex disease models, which will be crucial for its potential translation into a therapeutic agent for inflammatory diseases. The development of more specific derivatives of this compound could also lead to enhanced efficacy and reduced off-target effects.

References

- 1. academicjournals.org [academicjournals.org]

- 2. academicjournals.org [academicjournals.org]

- 3. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activities of Forsythoside I: A Technical Guide for Researchers

Abstract

Forsythoside I, a phenylethanoid glycoside isolated from Forsythia suspensa, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the biological activities of this compound, with a primary focus on its potent anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource detailing the mechanisms of action, quantitative data, and detailed experimental methodologies. Special emphasis is placed on the role of this compound in modulating key signaling pathways, including the TXNIP/NLRP3 inflammasome, NF-κB, and MAPK pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional Chinese medicine, is a rich source of various bioactive compounds, among which phenylethanoid glycosides are prominent.[1] Forsythosides, a class of these glycosides, have demonstrated a broad spectrum of pharmacological effects.[2] While much of the research has focused on Forsythoside A and B, this compound is gaining recognition for its distinct and potent biological activities.[1][3] This guide synthesizes the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the TXNIP/NLRP3 inflammasome pathway.[1][4] This mechanism is crucial in mitigating inflammatory responses in various pathological conditions, such as acute lung injury.[1][4]

Mechanism of Action: Inhibition of the TXNIP/NLRP3 Inflammasome

This compound has been shown to suppress the expression of Thioredoxin-interacting protein (TXNIP), a key regulator of the NLRP3 inflammasome.[1] Under conditions of oxidative stress, TXNIP dissociates from thioredoxin and binds to NLRP3, leading to the assembly and activation of the inflammasome complex. This activation results in the cleavage of pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[5][6][7] By inhibiting TXNIP expression, this compound effectively blocks this cascade, leading to a reduction in the production of these potent inflammatory mediators.[1][4]

Quantitative Data

The anti-inflammatory effects of this compound have been quantified in a lipopolysaccharide (LPS)-induced acute lung injury mouse model.[1][4]

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Pro-inflammatory Cytokines | LPS-induced RAW264.7 cells | This compound | 50-200 µg/mL | Dose-dependent inhibition of IL-6, TNF-α, and IL-1β release. | [4] |

| Inflammasome Proteins | LPS-induced RAW264.7 cells | This compound | 50-200 µg/mL | Dose-dependent reduction in TXNIP, NLRP3, ASC, and Caspase-1 protein levels. | [4] |

| Lung Injury Score | LPS-induced acute lung injury in mice | This compound | 12.5, 25, 50 mg/kg | Dose-dependent decrease in lung injury score. | [1][4] |

| Protein in BALF | LPS-induced acute lung injury in mice | This compound | 12.5, 25, 50 mg/kg | Dose-dependent reduction in protein concentration in bronchoalveolar lavage fluid. | [4] |

| Myeloperoxidase (MPO) Activity | LPS-induced acute lung injury in mice | This compound | 12.5, 25, 50 mg/kg | Dose-dependent reduction in MPO activity, indicating reduced neutrophil infiltration. | [1][4] |

Antioxidant Activity

Phenylethanoid glycosides, including forsythosides, are known for their antioxidant properties.[8] This activity is attributed to their chemical structure, which enables them to scavenge free radicals and modulate endogenous antioxidant enzyme systems.

Mechanism of Action

The antioxidant mechanism of forsythosides involves both direct and indirect actions. They can directly scavenge reactive oxygen species (ROS) through hydrogen atom donation.[8] Indirectly, compounds like Forsythoside A have been shown to activate the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.[8][9] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[9]

Quantitative Data

| Compound/Extract | Assay | IC50/EC50 Value (µg/mL) | Reference |

| F. suspensa leaf extract (β-CD assisted) | DPPH | 28.98 | [10] |

| F. suspensa leaf extract (β-CD assisted) | ABTS | 25.54 | [10] |

| Forsythoside A | DPPH | 47.49 µM | [11] |

| Forsythoside B | DPPH | - | - |

| This compound | DPPH | Not Reported | - |

In an in vivo model of acute lung injury, this compound demonstrated antioxidant effects by increasing the activity of superoxide dismutase (SOD).[1]

| Parameter | Model | Treatment | Dosage | Result | Reference |

| Superoxide Dismutase (SOD) Activity | LPS-induced acute lung injury in mice | This compound | 12.5, 25, 50 mg/kg | Dose-dependent increase in SOD activity. | [1][4] |

Antiviral Activity

Forsythosides have demonstrated notable antiviral activity, particularly against the influenza A virus.[12][13]

Mechanism of Action

The antiviral mechanisms of forsythosides are multifaceted. Forsythoside A has been shown to inhibit the replication of the influenza A virus.[12][13] It achieves this by down-regulating the TLR7 signaling pathway, which is a key component of the innate immune response to viral single-stranded RNA.[2][13] This down-regulation leads to a reduction in the expression of downstream signaling molecules such as MyD88 and NF-κB, ultimately suppressing the "cytokine storm" associated with severe influenza infections.[2][13] Furthermore, Forsythoside A has been found to reduce the expression of the viral M1 protein, which is crucial for the budding of new virions, thereby limiting the spread of the virus.[1][12]

Quantitative Data

Quantitative data on the antiviral activity of forsythosides against various influenza A virus subtypes is available, primarily for Forsythoside A.

| Compound | Virus Strain | Assay | EC50 Value | Reference |

| Forsythoside A | Influenza A/FM1/1/47 (H1N1) | Plaque Reduction Assay | Not explicitly reported, but significant reduction in viral titers observed. | [12][13] |

| Forsythoside A | Various Influenza A subtypes | Cell Culture | Reduced viral titers. | [1] |

Neuroprotective Activity

Forsythosides have demonstrated neuroprotective effects in various models of neurodegenerative diseases and neuronal injury.[14] These effects are linked to their anti-inflammatory and antioxidant properties.

Mechanism of Action

The neuroprotective mechanisms of forsythosides involve the suppression of neuroinflammation and oxidative stress. In models of Alzheimer's disease, forsythosides have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue.[14] They also mitigate oxidative damage by increasing the activity of antioxidant enzymes like SOD and GSH-Px, and reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8]

Quantitative Data

While specific quantitative data for this compound in neuroprotection assays is limited, studies on Forsythoside A provide valuable insights into the potential efficacy.

| Parameter | Model | Treatment | Concentration | Result | Reference |

| Cell Viability | H2O2-induced SH-SY5Y cells | Forsythoside A | Not specified | Increased cell viability. | - |

| Inflammatory Cytokines | APP/PS1 mice brain tissue | Forsythosides | Not specified | Reversed the enhanced levels of TNF-α, IL-1β, and IL-6. | [14] |

| Antioxidant Enzymes | Aβ-induced aging mouse model | Forsythoside A | Not specified | Increased activities of SOD and GSH-Px. | [8] |

| Lipid Peroxidation | Aβ-induced aging mouse model | Forsythoside A | Not specified | Reduced levels of MDA. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-inflammatory Assay: LPS-Induced RAW264.7 Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and equipment for Western blotting

Procedure:

-

Seed RAW264.7 cells in 96-well plates at a density of 2 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

-

Pretreat the cells with various concentrations of this compound (e.g., 50, 100, 200 µg/mL) for 1 hour.[4]

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

-

Collect the cell culture supernatant for cytokine analysis.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[15]

-

For protein expression analysis, lyse the cells and perform Western blotting to detect the levels of TXNIP, NLRP3, ASC, and Caspase-1.[4]

Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol describes the determination of the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[16]

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add different concentrations of the this compound solutions to the respective wells. A control well should contain only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Measure the absorbance at 517 nm using a microplate reader.[16]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Antiviral Assay: Influenza Virus Plaque Reduction Assay

This protocol details the procedure for evaluating the antiviral activity of this compound against the influenza A virus using a plaque reduction assay.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Minimal Essential Medium (MEM)

-

Trypsin

-

This compound

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates to form a confluent monolayer.[17]

-

Prepare serial dilutions of the influenza virus stock.

-

Infect the MDCK cell monolayers with the virus dilutions for 1-2 hours at 34°C.[17]

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a medium containing agarose or Avicel and different concentrations of this compound.

-

Incubate the plates at 34°C in a 5% CO2 atmosphere for 48-72 hours until plaques are visible.[17]

-

Fix the cells with 10% formalin and stain with 1% crystal violet to visualize the plaques.[17]

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control (no this compound). The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, can then be determined.

Neuroprotection Assay: MPP+-induced SH-SY5Y Cell Model

This protocol outlines a method to assess the neuroprotective effects of this compound in a cellular model of Parkinson's disease using the neurotoxin MPP+ on SH-SY5Y human neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Retinoic acid (for differentiation)

-

MPP+ (1-methyl-4-phenylpyridinium)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

Procedure:

-

Differentiate SH-SY5Y cells by treating with retinoic acid (e.g., 10 µM) for several days.[18]

-

Seed the differentiated SH-SY5Y cells in 96-well plates.

-

Pretreat the cells with various concentrations of this compound for 24 hours.[19]

-

Induce neurotoxicity by exposing the cells to MPP+ (e.g., 1.5 mM) for 24 hours.[19]

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[20]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound is a promising natural compound with a range of beneficial biological activities. Its potent anti-inflammatory effects, mediated through the inhibition of the TXNIP/NLRP3 inflammasome, position it as a strong candidate for the development of therapies for inflammatory diseases. While further research is needed to fully elucidate its antioxidant, antiviral, and neuroprotective mechanisms and to establish its efficacy in preclinical and clinical settings, the existing data provides a solid foundation for its continued investigation. This technical guide serves as a comprehensive resource to facilitate and guide future research into the therapeutic potential of this compound.

References

- 1. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythiaside A improves Influenza A virus infection through TLR7 signaling pathway in the lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Nod-like Receptor Protein 3 (NLRP3) Inflammasome Activation and Podocyte Injury via Thioredoxin-Interacting Protein (TXNIP) during Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Lobe of TXNIP Is Critical in the Allosteric Regulation of NLRP3 via TXNIP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice | MDPI [mdpi.com]

- 14. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]

- 19. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

Forsythoside I: A Technical Guide to its Therapeutic Potential in Inflammatory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside I is a caffeoyl phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine. As a member of the forsythiaside family, which includes more well-studied compounds like Forsythoside A and B, this compound is emerging as a compound of interest for its significant anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the therapeutic effects of this compound, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its properties.

Therapeutic Effect: Anti-Inflammatory Activity in Acute Lung Injury

Current research demonstrates that this compound possesses potent anti-inflammatory activity, offering a protective effect in preclinical models of acute lung injury (ALI).[1][2] ALI is a severe inflammatory condition characterized by damage to the alveolar-capillary barrier, leading to pulmonary edema and respiratory failure.[3] this compound has been shown to mitigate the pathological hallmarks of ALI, including inflammatory cell infiltration, tissue necrosis, and pulmonary interstitial edema.[1][2]

Mechanism of Action: Inhibition of the TXNIP/NLRP3 Inflammasome Pathway

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the TXNIP/NLRP3 inflammasome signaling pathway.[1][2] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5]

Thioredoxin-interacting protein (TXNIP) acts as a crucial link between cellular stress (such as that induced by lipopolysaccharide, LPS) and NLRP3 activation.[6][7] In inflammatory conditions, LPS stimulation leads to the upregulation of TXNIP, which then binds to and activates the NLRP3 inflammasome. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, perpetuating the inflammatory cascade.[4][8]

This compound intervenes in this process by downregulating the expression of key components of this pathway, including TXNIP, NLRP3, ASC, and active Caspase-1, thereby inhibiting the production and release of mature IL-1β and other pro-inflammatory cytokines like TNF-α and IL-6.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a study investigating its effect on LPS-induced acute lung injury.[2]

Table 1: In Vitro Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

| Parameter Measured | Treatment Group | Concentration | Result |

| Pro-inflammatory Cytokines | This compound | 50-200 µg/mL | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β release. |

| TXNIP/NLRP3 Pathway Proteins | This compound | 50-200 µg/mL | Dose-dependent reduction in protein levels of TXNIP, NLRP3, ASC, and Caspase-1. |

Table 2: In Vivo Effects of this compound in a Mouse Model of Acute Lung Injury

| Parameter Measured | Treatment Group | Dosage (Oral Gavage) | Result Compared to LPS-Only Group |

| Lung Pathology | This compound | 12.5 - 50 mg/kg | Ameliorated pathological changes (reduced inflammatory cell infiltration, edema, necrosis). |

| Lung Injury Score | This compound | 12.5 - 50 mg/kg | Significantly decreased. |

| Cell Apoptosis Rate | This compound | 12.5 - 50 mg/kg | Significantly reduced. |

| BALF Protein Concentration | This compound | 12.5 - 50 mg/kg | Significantly reduced. |

| Lung Wet/Dry (W/D) Ratio | This compound | 12.5 - 50 mg/kg | Significantly decreased. |

| Myeloperoxidase (MPO) Activity | This compound | 12.5 - 50 mg/kg | Significantly reduced. |

| Superoxide Dismutase (SOD) Activity | This compound | 12.5 - 50 mg/kg | Significantly increased. |

| Cytokine Levels (BALF & Lung) | This compound | 12.5 - 50 mg/kg | Downregulated levels of TNF-α, IL-6, and IL-1β. |

| TXNIP/NLRP3 Pathway Proteins | This compound | 12.5 - 50 mg/kg | Suppressed expression of TXNIP, NLRP3, ASC, and Caspase-1. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the study by Liang et al. (2021) investigating this compound in ALI models.[1]

In Vitro Anti-Inflammatory Assay

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

Seeding: Seed RAW264.7 cells into appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubate for 24 hours.[9] A control group without LPS stimulation and an LPS-only group should be included.

-

Sample Collection: After incubation, collect the cell culture supernatant to measure cytokine levels. Lyse the cells to extract total protein for Western blot analysis.

-

-

Endpoint Analysis:

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot: Measure the protein expression levels of TXNIP, NLRP3, ASC, and Caspase-1 in the cell lysates. Use β-actin as a loading control.

-

In Vivo Acute Lung Injury Mouse Model

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

ALI Induction:

-

Anesthetize the mice (e.g., via intraperitoneal injection of pentobarbital sodium).

-

Expose the trachea through a small incision.

-

Instill LPS (e.g., 5 mg/kg body weight) dissolved in sterile saline directly into the trachea to induce lung injury.[2][10] A sham group receiving only saline should be included.

-

-

This compound Administration:

-

Administer this compound (12.5, 25, 50 mg/kg) or vehicle (control) via oral gavage once daily for two consecutive days prior to LPS instillation.[2]

-

-

Sample Collection and Analysis (24 hours post-LPS challenge):

-

Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS.

-

Harvest lung tissues. One lung lobe can be fixed in formalin for histological analysis, while the other can be snap-frozen for protein and enzyme activity assays.

-

-

Endpoint Analysis:

-

Histology: Stain paraffin-embedded lung sections with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory infiltration, and edema. Score the lung injury based on a standardized scale.

-

BALF Analysis: Centrifuge the BALF. Measure total protein concentration in the supernatant as an indicator of alveolar-capillary barrier permeability. Count the total and differential inflammatory cells in the cell pellet.

-

Lung Wet/Dry Ratio: Weigh a portion of the lung tissue immediately after collection (wet weight) and again after drying in an oven (e.g., at 60°C for 48 hours) to determine the extent of pulmonary edema.

-

MPO and SOD Assays: Homogenize lung tissue and measure Myeloperoxidase (MPO) activity as an index of neutrophil infiltration and Superoxide Dismutase (SOD) activity as a measure of antioxidant status, using commercially available kits.

-

ELISA and Western Blot: Measure cytokine levels and TXNIP/NLRP3 pathway protein expression in lung tissue homogenates as described in the in vitro protocol.

-

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory efficacy. Its specific mechanism of inhibiting the TXNIP/NLRP3 inflammasome pathway provides a clear rationale for its therapeutic potential in conditions driven by this inflammatory cascade, such as acute lung injury. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound as a potential therapeutic agent. Future studies should focus on its pharmacokinetic and toxicological profiles, as well as its efficacy in other NLRP3-mediated disease models, to fully delineate its clinical applicability.

References

- 1. Potential of this compound as a therapeutic approach for acute lung injury: Involvement of TXNIP/NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Nod-like Receptor Protein 3 (NLRP3) Inflammasome Activation and Podocyte Injury via Thioredoxin-Interacting Protein (TXNIP) during Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Mechanism of TXNIP/NLRP3 Inflammasome in Sciatic Nerve of Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Coenzyme Q0 Inhibits NLRP3 Inflammasome Activation through Mitophagy Induction in LPS/ATP-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

A Comprehensive Review of Forsythoside I: Pharmacological Activities, Mechanisms, and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Forsythoside I, a phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides a comprehensive review of the current research on this compound and its closely related analogues, with a focus on its anti-inflammatory, antioxidant, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways to facilitate a deeper understanding and guide future research and development efforts.

Pharmacological Activities and Quantitative Data

This compound and its analogues, particularly Forsythoside A, have demonstrated a broad spectrum of biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, offering a comparative overview of their potency and efficacy.

Table 1: Anti-inflammatory Activity of Forsythosides

| Compound | Model | Concentration/Dose | Effect | Reference |

| This compound | LPS-induced RAW264.7 cells | 50-200 μg/mL | Inhibited the release of IL-6, TNF-α, and IL-1β. Reduced protein levels of TXNIP, NLRP3, ASC, and Caspase-1. | [2] |

| This compound | LPS-induced acute lung injury in mice | 12.5-50 mg/kg (oral) | Ameliorated pathological changes in lung tissues, decreased lung injury score, and reduced inflammatory cell infiltration. | [2] |

| Forsythoside A | LPS-induced BV2 microglia cells | - | Decreased levels of TNF-α, IL-1β, NO, and PGE2. | [3] |

| Forsythoside A | High Glucose-Induced Podocytes | 2.5, 5, 10 μg/mL | Alleviated oxidative stress and inflammation. | [4] |

| Forsythoside B | Myocardial ischemia-reperfusion injury in rats | 5–20 mg/kg (i.v.) | Dose-dependently reduced polymorphonuclear leukocyte infiltration and myeloperoxidase activity. | [5] |

Table 2: Antioxidant Activity of Forsythosides

| Compound | Assay | IC50 Value / Effect | Reference |

| Forsythoside A | DPPH radical scavenging | 0.43 μg/mL | [3] |

| Isoforsythoside A | DPPH radical scavenging | 2.74 μg/mL | [3] |

| Forsythoside H | ABTS radical scavenging | 17.7 μg/mL | [6] |

| Forsythoside A | - | Increased activities of SOD and GSH-Px in an Aβ-induced aging mouse model. | [5] |

| Purified Forsythoside | DPPH radical scavenging, reducing power, lipid peroxidation | Showed stronger antioxidant activities than the positive control. | [7] |

Table 3: Antiviral Activity of Forsythosides

| Compound | Virus | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Forsythoside A | Avian Infectious Bronchitis Virus (IBV) | 0.64 mM | Complete inhibition of infectivity. |[8] | | Forsythoside A | Influenza A Virus | - | Reduced viral titers and increased survival rate in mice. Reduced influenza M1 protein. |[9][10] |

Table 4: Neuroprotective Effects of Forsythosides

| Compound | Model | Effect | Reference |

| Forsythoside A | APP/PS1 transgenic AD mice | Ameliorated memory and cognitive impairments, suppressed Aβ deposition and p-tau levels. | [11][12] |

| Forsythoside B | Cerebral ischemia-reperfusion injury in rats | Reduced cerebral infarct volume and neurological deficit score. | [13] |

| Forsythoside A | Rotenone-stimulated rats | Exhibited a protective effect through down-regulating inflammatory and oxidation factors. | [3] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its analogues are mediated through the modulation of several key signaling pathways. These compounds have been shown to interfere with inflammatory cascades, enhance endogenous antioxidant defenses, and inhibit viral replication processes.

A primary mechanism underlying the anti-inflammatory effects of forsythosides is the inhibition of the NF-κB signaling pathway .[5][11] Forsythoside A has been shown to reverse the LPS-induced increase in TLR4 and NF-κB protein expression.[5][14] Furthermore, forsythosides can modulate other pathways that converge on NF-κB, such as the JNK-interacting protein (JIP)/c-Jun N-terminal kinase (JNK)/NF-κB pathway.[14] Another critical anti-inflammatory mechanism involves the inhibition of the NLRP3 inflammasome .[2][15] this compound has been demonstrated to reduce the protein levels of TXNIP, NLRP3, ASC, and Caspase-1 in LPS-treated macrophages.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The antioxidant properties of forsythosides are largely attributed to their ability to activate the Nrf2/HO-1 signaling pathway .[5][16] Forsythoside A has been shown to activate this pathway, leading to a reduction in reactive oxygen species (ROS) levels.[5] By promoting the nuclear translocation of Nrf2, forsythosides enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby bolstering the cellular defense against oxidative stress.[16]

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Forsythoside A.

Forsythoside A has demonstrated significant antiviral activity, particularly against influenza A virus and avian infectious bronchitis virus.[8][9] Its mechanisms of action include directly killing the virus and inhibiting viral replication.[14] Against influenza A virus, Forsythoside A has been shown to reduce the expression of the viral M1 protein, which is crucial for the budding process of new virions.[9][10] Furthermore, it can attenuate the host's inflammatory response to viral infection by down-regulating the TLR7 signaling pathway , thereby reducing the expression of downstream molecules like MyD88, IRAK4, and TRAF6, and subsequently inhibiting NF-κB activation.[17]

Caption: Inhibition of the TLR7 signaling pathway by Forsythoside A in viral infection.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are generalized methodologies for key experiments cited in the literature on this compound.

-

Cell Lines: RAW264.7 (murine macrophages), BV2 (murine microglia), PC12 (rat pheochromocytoma), HT22 (mouse hippocampal neuronal cells), and Madin-Darby Canine Kidney (MDCK) cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For in vitro assays, cells are often pre-treated with varying concentrations of this compound or its analogues for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or infection with a virus.

-

Acute Lung Injury Model: Male C57BL/6 mice are often used. Acute lung injury is induced by intratracheal or intranasal administration of LPS. This compound is typically administered orally for a set number of days prior to LPS challenge.

-

Cerebral Ischemia-Reperfusion Injury Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) for a period (e.g., 2 hours) followed by reperfusion. Forsythoside B is administered, often intravenously, at the onset of reperfusion.

-

Influenza Virus Infection Model: BALB/c mice are intranasally infected with a sublethal dose of influenza A virus. Forsythoside A is administered orally daily for a specified duration post-infection.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-NF-κB, Nrf2, HO-1, NLRP3) are determined by Western blotting. Briefly, total protein is extracted, separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

-

Quantitative Real-Time PCR (qRT-PCR): mRNA expression levels of target genes are measured by qRT-PCR. Total RNA is extracted, reverse-transcribed into cDNA, and then amplified using gene-specific primers and a SYBR Green master mix.

-

Antioxidant Capacity Assays: The antioxidant activity is commonly assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay.

Caption: General experimental workflow for in vitro and in vivo studies of this compound.

Conclusion and Future Directions

This compound and its related compounds have demonstrated significant therapeutic potential across a range of disease models, underpinned by their potent anti-inflammatory, antioxidant, antiviral, and neuroprotective activities. The modulation of key signaling pathways such as NF-κB, Nrf2, and NLRP3 inflammasome highlights their multifaceted mechanisms of action. The data presented in this guide underscore the promise of forsythosides as lead compounds for the development of novel therapeutics.

Future research should focus on several key areas. Firstly, a more detailed investigation into the pharmacokinetics and bioavailability of this compound is warranted to optimize dosing and delivery strategies.[18][19] Secondly, further studies are needed to fully elucidate the intricate molecular interactions and downstream targets of these compounds. Finally, well-designed clinical trials will be essential to translate the promising preclinical findings into tangible benefits for human health. The comprehensive information provided in this guide serves as a valuable resource for researchers and drug development professionals to advance the scientific understanding and clinical application of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HKU Scholars Hub: Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein [hub.hku.hk]

- 11. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forsythoside B alleviates cerebral ischemia-reperfusion injury via inhibiting NLRP3 inflammasome mediated by SIRT1 activation | PLOS One [journals.plos.org]

- 14. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice [mdpi.com]

- 18. A review of pharmacological and pharmacokinetic properties of Forsythiaside A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic interaction of Forsythia suspensa extract and azithromycin injection after single and co-intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside I: A Technical Deep Dive into its Role in Traditional Chinese Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forsythoside I, a phenylethanoid glycoside predominantly found in the fruits of Forsythia suspensa (Lianqiao), is a key bioactive constituent of many traditional Chinese medicine (TCM) formulations. Historically used for its heat-clearing and detoxifying properties, modern pharmacological research is beginning to elucidate the specific mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its anti-inflammatory, neuroprotective, and antiviral potential. Detailed experimental protocols, quantitative data, and analyses of its molecular pathways are presented to support further research and drug development efforts.

Introduction

Forsythia suspensa, a plant widely utilized in traditional Chinese medicine, is rich in phenylethanoid glycosides, with forsythosides being among the most significant.[1] While much of the research has concentrated on Forsythoside A and B, this compound is emerging as a compound of interest with distinct pharmacological activities.[2] In TCM, Forsythia suspensa is traditionally used to treat inflammatory conditions, infections, and febrile diseases.[1] This guide focuses specifically on the scientific evidence for the therapeutic applications of this compound.